2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride
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Overview
Description
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride is a compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is notable for its potential biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride typically involves the conversion of 7-amino-4-methylcoumarin to its diazonium salt, followed by reaction with 3-chloropentane-2,4-dione. This process affords N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride . The reaction conditions often involve the use of dry acetone and anhydrous potassium carbonate at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in disease processes. For example, it may inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methylcoumarin: A precursor in the synthesis of the compound.
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride: An intermediate in the synthesis process.
4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins: Similar coumarin derivatives with varying biological activities.
Uniqueness
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride is unique due to its specific structural features and the presence of both amino and hydroxy functional groups. These features contribute to its diverse chemical reactivity and potential biological activities, distinguishing it from other coumarin derivatives .
Properties
Molecular Formula |
C13H15ClN2O4 |
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Molecular Weight |
298.72 g/mol |
IUPAC Name |
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C13H14N2O4.ClH/c1-7-4-12(17)19-11-5-8(2-3-9(7)11)15-13(18)10(14)6-16;/h2-5,10,16H,6,14H2,1H3,(H,15,18);1H |
InChI Key |
RUMJTWWLPLESCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N.Cl |
Origin of Product |
United States |
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